![molecular formula C10H13N3O2 B1403769 6-Cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1449117-26-3](/img/structure/B1403769.png)
6-Cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione
Descripción general
Descripción
The compound “6-Cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione” is a derivative of the 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine class . It is related to a series of compounds that have been studied for their potential as selective Axl inhibitors .
Synthesis Analysis
The synthesis of 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine derivatives involves various chemical reactions . For instance, one method involves the condensation of ethyl 1-benzyl-3-oxopiperidine-4-carboxylate with pyridyl-2-, pyridyl-3-, and pyridyl-4-carboxamidines .Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C10H13N3.ClH/c1-2-7 (1)10-12-6-8-5-11-4-3-9 (8)13-10;/h6-7,11H,1-5H2;1H . This indicates that the compound has a cyclopropyl group attached to the 6-position of the tetrahydropyrido[4,3-d]pyrimidine ring .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include condensation, cyclization, and N-methylation . These reactions lead to the formation of the pyrido[4,3-d]pyrimidine ring system .Physical And Chemical Properties Analysis
The compound is a pale yellow solid with a molecular weight of 211.69 . It has a storage temperature of 0-5°C .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
One-Step Preparation : A one-step preparation method for pyrido[3,4-d]pyrimidine ring system, which includes 6-Cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione, has been developed, providing a streamlined approach for synthesizing this compound (Noguchi et al., 1988).
Oxidative Aromatization Method : The use of oxidative aromatization for the synthesis of pyrido[4,3–d]pyrimidine-2,4(1H,3H)-diones, including derivatives like 6-Cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d], has been reported, highlighting an efficient synthesis route (Ma, Gao, & Sun, 2021).
Antithrombotic Applications : The compound has been synthesized as a representative of new antithrombotic compounds, indicating its potential therapeutic applications (Furrer, Wágner, & Fehlhaber, 1994).
Synthesis via Multicomponent Reaction : The compound can be synthesized using multicomponent reactions (MCRs), underscoring its accessibility for research and potential pharmaceutical applications (Shafi et al., 2020).
Biological and Pharmacological Research
Antimicrobial Activities : Research indicates that derivatives of pyrimido[4,5-d]pyrimidine-2,4-diones, related to 6-Cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d], exhibit antimicrobial activities, suggesting its potential use in antibacterial and antifungal treatments (Aksinenko et al., 2016).
Supramolecular Chemistry : The dihydropyrimidine-2,4-(1H,3H)-dione functionality, central to compounds like 6-Cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d], has been explored for novel crown-containing hydrogen-bonded supramolecular assemblies, highlighting its significance in advanced chemical research (Fonari et al., 2004).
Structural and Computational Studies
Spectral and Computational Exploration : Novel (hydroxybenzoyl)pyrido[2,3-d]pyrimidine heterocycle derivatives have been synthesized and analyzed using spectral techniques and computational methods, providing insights into the structural characteristics of related compounds (Ashraf et al., 2019).
Catalytic Synthesis Methods : A catalytic method for preparing tetrahydropyrido[2,3-d]pyrimidines, related to the compound , via vinylogous anomeric based oxidation has been explored, contributing to the development of more efficient synthesis techniques (Sepehrmansourie et al., 2022).
Safety And Hazards
While specific safety and hazard information for this compound is not available, related compounds are classified as Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . This suggests that they may be harmful if swallowed, cause eye and skin irritation, and may cause respiratory irritation .
Direcciones Futuras
Propiedades
IUPAC Name |
6-cyclopropyl-1,5,7,8-tetrahydropyrido[4,3-d]pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2/c14-9-7-5-13(6-1-2-6)4-3-8(7)11-10(15)12-9/h6H,1-5H2,(H2,11,12,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHUGZCUFGXQASE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CCC3=C(C2)C(=O)NC(=O)N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 2-methoxy-6-(2-methoxyphenyl)thieno[3,2-d]pyrimidine-4-carboxylate](/img/structure/B1403689.png)
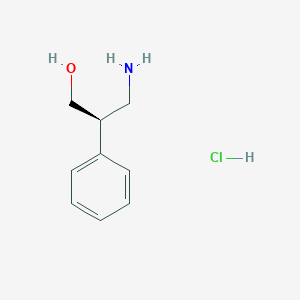
![tert-butyl (R)-(5-benzyl-5-azaspiro[2.4]heptan-7-yl)carbamate](/img/structure/B1403692.png)
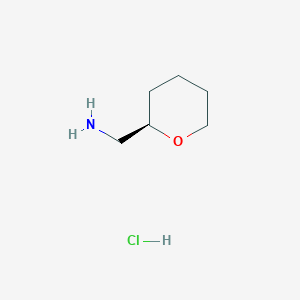
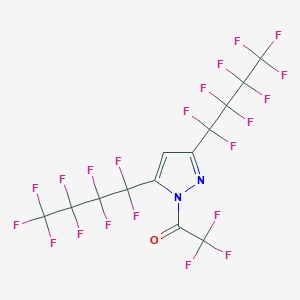
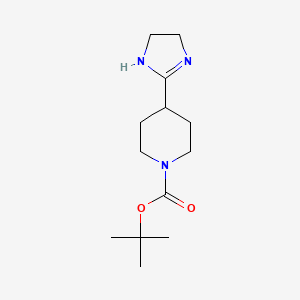
![2-tert-Butyloxycarbonylaminomethyl-[5-(4-methoxyphenyl)-[1,3,4]oxadiazole](/img/structure/B1403699.png)
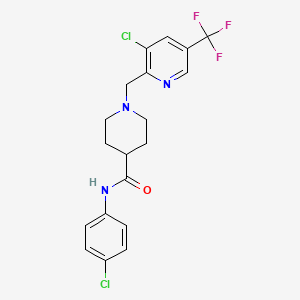

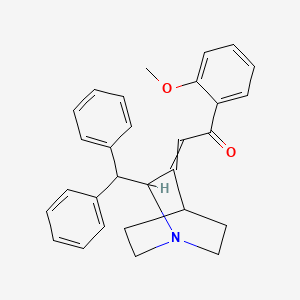
![Methyl 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B1403703.png)
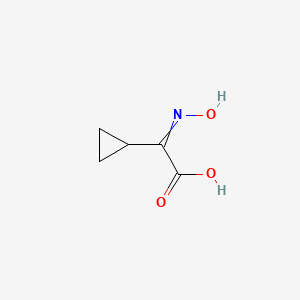
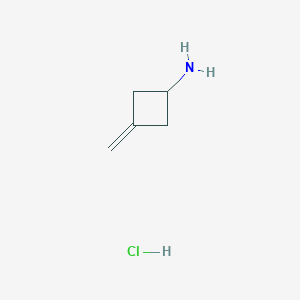
![5-[[4-[2-(5-Ethylpyridin-2-yl)-2-hydroxyethoxy]phenyl]methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B1403709.png)